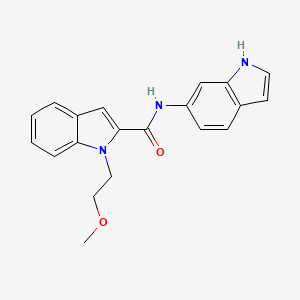
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyridazinone Ring: This step involves the reaction of appropriate starting materials to form the pyridazinone ring structure.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound.
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring is synthesized and oxidized to form the dioxidotetrahydrothiophene moiety.
Coupling Reactions: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions may target the carbonyl groups within the pyridazinone ring.
Substitution: Substitution reactions can occur at the aromatic rings, particularly involving the fluorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
This compound may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting specific biochemical pathways within cells.
類似化合物との比較
Similar Compounds
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide
Uniqueness
The unique combination of fluorine, sulfur, and nitrogen atoms in “N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide” may confer distinct chemical properties, such as increased stability, reactivity, or biological activity, compared to similar compounds with different substituents.
特性
分子式 |
C22H20FN3O4S |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
N-(1,1-dioxothiolan-3-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]-N-phenylacetamide |
InChI |
InChI=1S/C22H20FN3O4S/c23-19-9-5-4-8-18(19)20-10-11-21(27)25(24-20)14-22(28)26(16-6-2-1-3-7-16)17-12-13-31(29,30)15-17/h1-11,17H,12-15H2 |
InChIキー |
GWDJGTUFVNPYNO-UHFFFAOYSA-N |
正規SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 4-({[4-(3-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B14935748.png)

![N-{[2-(1H-indol-3-yl)ethyl]carbamoyl}-L-methionine](/img/structure/B14935751.png)


![N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-5-(pyridin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B14935757.png)


![N-[2-(furan-2-yl)ethyl]-2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B14935794.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B14935800.png)
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935806.png)
![1-(2-methoxyphenyl)-5-oxo-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B14935808.png)
![4-(4-hydroxyquinazolin-2-yl)-N-{2-[4-(propan-2-yl)-1,3-thiazol-2-yl]ethyl}butanamide](/img/structure/B14935818.png)
![4-(3-chlorophenyl)-N-[(2S)-1-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-1-oxopropan-2-yl]piperazine-1-carboxamide](/img/structure/B14935823.png)
